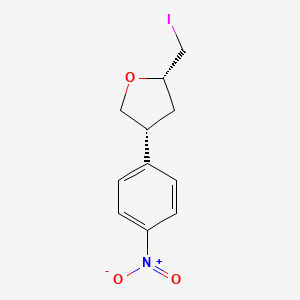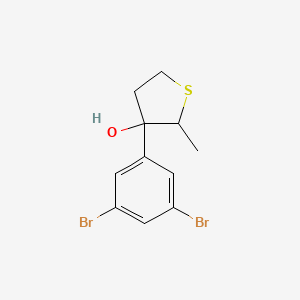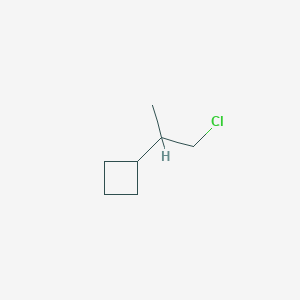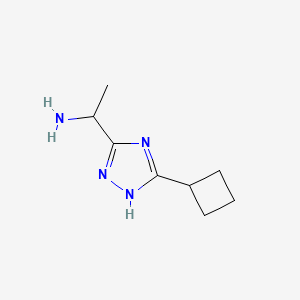
(2S,4R)-2-(Iodomethyl)-4-(4-nitrophenyl)oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-2-(Iodomethyl)-4-(4-nitrophenyl)oxolane: is a chiral compound with a unique structure that includes an iodomethyl group and a nitrophenyl group attached to an oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-2-(Iodomethyl)-4-(4-nitrophenyl)oxolane typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Iodomethyl Group: The iodomethyl group is introduced via a halogenation reaction, where a suitable precursor is treated with iodine under specific conditions.
Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where the oxolane ring is treated with a nitrating agent.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The iodomethyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The nitrophenyl group can be reduced to an aminophenyl group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The oxolane ring can be oxidized to form various oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for the reduction of the nitrophenyl group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for the oxidation of the oxolane ring.
Major Products:
Substitution Products: Compounds where the iodine atom is replaced by other functional groups.
Reduction Products: Compounds with an aminophenyl group instead of a nitrophenyl group.
Oxidation Products: Various oxidized derivatives of the oxolane ring.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Chiral Compounds: (2S,4R)-2-(Iodomethyl)-4-(4-nitrophenyl)oxolane can be used as a chiral building block in the synthesis of more complex chiral molecules.
Biology:
Biochemical Studies: The compound can be used in studies to understand the interactions of chiral molecules with biological systems.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2S,4R)-2-(Iodomethyl)-4-(4-nitrophenyl)oxolane involves its interaction with specific molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, while the nitrophenyl group can undergo reduction or other transformations. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
(2S,4R)-2-(Bromomethyl)-4-(4-nitrophenyl)oxolane: Similar structure but with a bromomethyl group instead of an iodomethyl group.
(2S,4R)-2-(Chloromethyl)-4-(4-nitrophenyl)oxolane: Similar structure but with a chloromethyl group instead of an iodomethyl group.
Uniqueness:
Reactivity: The iodomethyl group in (2S,4R)-2-(Iodomethyl)-4-(4-nitrophenyl)oxolane is more reactive in nucleophilic substitution reactions compared to bromomethyl and chloromethyl groups.
Applications: The unique combination of the iodomethyl and nitrophenyl groups makes this compound particularly useful in specific synthetic and research applications.
Propiedades
Fórmula molecular |
C11H12INO3 |
|---|---|
Peso molecular |
333.12 g/mol |
Nombre IUPAC |
(2S,4R)-2-(iodomethyl)-4-(4-nitrophenyl)oxolane |
InChI |
InChI=1S/C11H12INO3/c12-6-11-5-9(7-16-11)8-1-3-10(4-2-8)13(14)15/h1-4,9,11H,5-7H2/t9-,11-/m0/s1 |
Clave InChI |
WGPIUPMQGKCYQG-ONGXEEELSA-N |
SMILES isomérico |
C1[C@@H](CO[C@@H]1CI)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
C1C(COC1CI)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine](/img/structure/B13195826.png)
![3-[3-(3-Methylphenyl)propyl]aniline](/img/structure/B13195832.png)
![Methyl 7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate](/img/structure/B13195842.png)

![1-[5-(Aminomethyl)furan-2-yl]prop-2-yn-1-one](/img/structure/B13195869.png)
![2-[(4-Methoxyphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13195871.png)

amine](/img/structure/B13195877.png)
![4-Bromo-2-{[(tert-butoxy)carbonyl]amino}-5-methoxybenzoic acid](/img/structure/B13195880.png)

![2-[4-(Prop-1-EN-2-YL)phenyl]acetic acid](/img/structure/B13195888.png)
